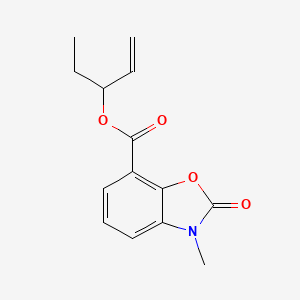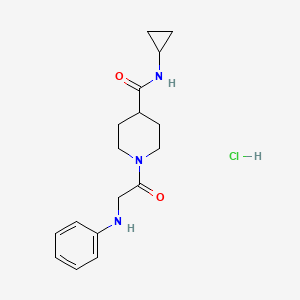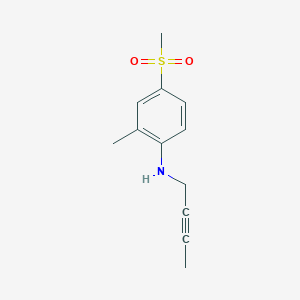
Pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains both benzene and oxazole rings. This compound has shown potential in various research applications due to its unique properties, including its ability to inhibit certain enzymes and its potential as a fluorescent probe.
Mechanism of Action
Pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate inhibits enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, resulting in a decrease in enzyme activity. The exact mechanism of inhibition may vary depending on the specific enzyme being targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate are largely dependent on the specific application. As a fluorescent probe, this compound has been shown to be non-toxic to cells and can be used for live-cell imaging studies. As an enzyme inhibitor, the effects will depend on the specific enzyme being targeted.
Advantages and Limitations for Lab Experiments
One of the main advantages of using pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate in lab experiments is its fluorescent properties. This compound can be used to label specific molecules or structures within cells, allowing for visualization and tracking. Additionally, the ability of this compound to inhibit enzymes can be useful in studying enzyme function and potential therapeutic applications. However, one limitation of using this compound is that it may not be selective for a specific enzyme, potentially leading to off-target effects.
Future Directions
There are several future directions for research involving pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate. One potential area of research is in the development of new fluorescent probes with improved properties. Additionally, further research is needed to fully understand the mechanism of enzyme inhibition and to identify potential therapeutic applications. Finally, there is potential for the development of new synthetic methods for pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate that could improve yield and reduce costs.
Synthesis Methods
The synthesis of pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate involves a multi-step process. The first step involves the preparation of 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid. This is then reacted with pent-1-en-3-ol in the presence of a coupling agent to form the desired product.
Scientific Research Applications
Pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate has been used in various scientific research applications. One of the most common uses of this compound is as a fluorescent probe. It has been shown to have excellent fluorescent properties, making it useful for imaging studies. Additionally, this compound has been used as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition has potential therapeutic applications, particularly in the treatment of Alzheimer's disease.
properties
IUPAC Name |
pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-4-9(5-2)18-13(16)10-7-6-8-11-12(10)19-14(17)15(11)3/h4,6-9H,1,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNWNAKQZCBDDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=C)OC(=O)C1=C2C(=CC=C1)N(C(=O)O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Hydroxy-2-methylphenyl)-[4-(oxan-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7632321.png)
![4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide](/img/structure/B7632333.png)
![1-[4-[2-(1-Aminocyclobutyl)acetyl]piperazin-1-yl]-3-phenylbutan-1-one;hydrochloride](/img/structure/B7632337.png)
![N-(5-methyl-1H-imidazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7632339.png)
![N-[3-(cyclopentylamino)-3-oxopropyl]-4-fluoro-2-hydroxybenzamide](/img/structure/B7632343.png)
![1-[(2-methyl-3-phenylimidazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)piperidine](/img/structure/B7632346.png)



![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[2-(4-chlorophenyl)-1,3-oxazol-4-yl]ethanone;hydrochloride](/img/structure/B7632390.png)
![2-Anilino-1-[4-(oxan-4-yl)-1,4-diazepan-1-yl]ethanone;dihydrochloride](/img/structure/B7632391.png)
![N-[2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-yl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7632394.png)

